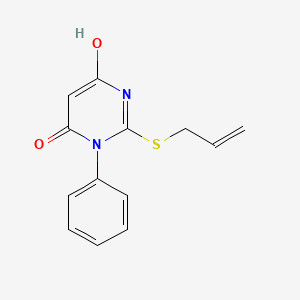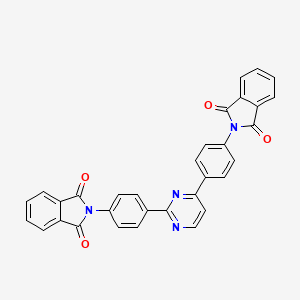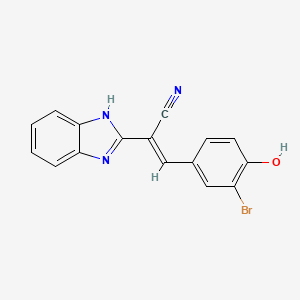![molecular formula C20H17ClN2O3S B5972791 N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MK-2206, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. In
Mecanismo De Acción
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a selective inhibitor of AKT, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. AKT plays a critical role in cell survival and proliferation by regulating a variety of downstream targets, including mTOR, FOXO, and GSK3. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is defective in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of AKT. In addition, N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is that it is a selective inhibitor of AKT, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of a variety of different cancers. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some settings.
Direcciones Futuras
There are several future directions for the development of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One area of focus is the development of more potent and selective AKT inhibitors that can overcome the limitations of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Another direction is the development of combination therapies that target multiple signaling pathways to enhance the efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide in different types of cancer and in combination with other therapies.
Métodos De Síntesis
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-methylphenylamine to form 4-chloro-N-(4-methylphenyl)benzamide. The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride to produce N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of cancer, including breast, prostate, and ovarian cancers. It has been shown to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy. N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-5-9-18(10-6-14)23-27(25,26)19-4-2-3-15(13-19)20(24)22-17-11-7-16(21)8-12-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYVOFGAMVMIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)


![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(2-pyrazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5972756.png)
![2-[1-benzyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972760.png)
![2-[(2-methoxyphenyl)amino]-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5972767.png)
![5-[(benzylthio)methyl]-4-(4-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5972769.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5972777.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972784.png)
![1'-[3-(2-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine hydrochloride](/img/structure/B5972799.png)

![2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5972815.png)